Fluorocyclohexane
Overview
Description
Fluorocyclohexane is a compound that exhibits interesting conformational properties due to the presence of fluorine atoms. The studies on fluorocyclohexane and its derivatives have revealed insights into the molecular structure, synthesis, and physical and chemical properties of this class of compounds. The presence of fluorine imparts unique characteristics to cyclohexane, influencing its conformational dynamics and reactivity .
Synthesis Analysis
The synthesis of all-cis 1,2,3,4,5,6-hexafluorocyclohexane, a high-energy stereoisomer, involves a 12-step protocol. This molecule adopts a chair conformation with a high molecular dipole moment due to the clustering of electronegative fluorine atoms. The synthesis demonstrates the properties that accompany the placement of axial fluorines on a cyclohexane ring . Additionally, concise and general synthesis protocols have been reported for generating mono-, di-, and tri-alkylated cyclohexanes with a single fluorine located on the remaining carbons of the ring, which are important for supramolecular assembly .
Molecular Structure Analysis
The molecular structures of fluorocyclohexane conformers have been investigated using various methods, including gas electron diffraction, dynamic nuclear magnetic resonance, and quantum chemical calculations. These studies have shown that fluorocyclohexane exists as a mixture of axial and equatorial conformers, with the axial conformer being slightly more stable . The equilibrium structures of fluorocyclohexane isomers have been determined with high accuracy, revealing subtle substituent effects when compared to the cyclohexane prototype .
Chemical Reactions Analysis
The reactivity of fluorocyclohexane has been explored in various contexts. For instance, in (4-methylcyclohexylidene) fluoromethane, non-adiabatic molecular dynamics simulations have shown that H-abstraction is more efficient than cis-trans isomerization after light irradiation, indicating a preference for dissociation of atomic hydrogen . Additionally, the synthesis and applications of fluorocyclopropanes, which share some structural features with fluorocyclohexanes, have been reviewed, highlighting the progress in the synthesis of these compounds using asymmetric methods .
Physical and Chemical Properties Analysis
The conformational free energies of fluorinated substituents in cyclohexane have been determined using dynamic 19F NMR spectroscopy. The study provided high precision determination of equilibrium constants and corresponding thermodynamic parameters for various fluorinated substituents . Furthermore, the effect of fluorine atom substitution on molecular shape has been evaluated in the context of regiospecifically fluorinated polycyclic aromatic hydrocarbons, showing that fluorine can cause deviations from planarity and influence the stacking interactions in solid-state structures .
Scientific Research Applications
Novel Elimination Reactions :
- Study: Fluorocyclohexanes have been explored for their unusual dehydrohalogenation reactions, showcasing both anti- and syn-elimination processes, which are significant for understanding reaction mechanisms (Campbell et al., 1967).
Interactions with Aromatic Solvents :
- Study: A high-level ab initio benchmark study revealed strong CH···π interactions between fluorocyclohexanes and benzene, providing insights into molecular interactions in solvents (Cormanich et al., 2015).
Structural Properties and Crystal Twinning :
- Study: The structural properties of the fluorocyclohexane/thiourea inclusion compound have been investigated, focusing on temperature-dependent crystal twinning, which is important for understanding crystallography and material science (Yeo et al., 2001).
Conformer Selectivity and Dissociative Ionization :
- Study: Research on fluorocyclohexane using photoelectron photoion coincidence spectroscopy has provided insights into conformer selectivity and mechanisms of dissociative ionization, which are critical in understanding molecular behavior under different energy conditions (Wu et al., 2020).
Stereoselective Synthesis :
- Study: Fluorocyclohexanes have been used in stereoselective synthesis, demonstrating how different chemical reactions can be manipulated to achieve desired molecular structures (Franck-Neumann et al., 1999).
FTIR Investigation of Ring Inversion :
- Study: Fluorocyclohexane's ring inversion in liquid Kr has been studied using FTIR spectroscopy, contributing to the understanding of molecular dynamics and conformational changes (Fishman et al., 2002).
Chemical Shifts in NMR :
- Study: NMR spectroscopy has been used to investigate the substituent chemical shifts in fluorocyclohexane, enhancing our understanding of its electronic structure and molecular properties (Abraham et al., 1995).
Hydrology Applications :
- Study: Fluorocyclohexane has been explored as a tracer in hydrology, demonstrating its potential utility in environmental studies and water flow analysis (Thompson et al., 1974).
Safety And Hazards
Future Directions
The synthesis of Fluorocyclohexane and its derivatives could open the way to the design of new pharmaceuticals and materials, including selectively fluorinated sugars . The development of synthetic strategies for Fluorocyclohexane and its derivatives may offer exciting applications in various fields .
properties
IUPAC Name |
fluorocyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F/c7-6-4-2-1-3-5-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBGVVAHHOUMDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059907 | |
Record name | Cyclohexane, fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorocyclohexane | |
CAS RN |
372-46-3 | |
Record name | Fluorocyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=372-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexane, fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexane, fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexane, fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluorocyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.141 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.